![molecular formula C14H9ClN2O2 B2710142 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one CAS No. 81905-03-5](/img/structure/B2710142.png)
2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one
Übersicht
Beschreibung
2-(3-Chloroanilino)-4H-3,1-benzoxazin-4-one (CABO) is a member of the benzoxazinone family of compounds. It is a synthetic compound that has been used in various scientific experiments and research studies. CABO is a versatile compound that can be used for a variety of purposes, such as in the synthesis of other compounds, as a catalyst in reactions, and as a reagent for biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzoxazinone derivatives, including compounds structurally similar to 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one, have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Ecological Roles and Bioactivity
The bioactivity of 1,4-benzoxazin-3(4H)-ones, including their phytotoxic, antifungal, antimicrobial, and antifeedant effects, highlights their ecological importance. These compounds are explored for their role in natural herbicide models and as leads for pharmaceutical development due to their wide range of bioactivities. The degradation products of these compounds also play a crucial role in the chemical defense mechanisms of plants (Macias et al., 2009).
Synthesis and Medicinal Chemistry
The synthesis of benzoxazinone derivatives has been a focal point of research due to their versatile biological activities. Innovative synthesis methods have been developed for constructing the benzoxazinone skeleton, facilitating the exploration of these compounds in medicinal chemistry. Their potential as "privileged scaffolds" in drug discovery, particularly for designing high-affinity ligands for various receptors, underscores their importance in therapeutic applications (Poupaert et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds such as 6-cyclohexylmethoxy-2- (3’-chloroanilino) purine have been found to target cyclin-a2 and cyclin-dependent kinase 2 in humans .
Mode of Action
It can be inferred that like other aniline derivatives, it might interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds such as 3-chloroaniline have been found to be degraded through pathways involving phenol monooxygenase followed by ortho-cleavage of the aromatic ring .
Pharmacokinetics
Similar compounds such as 6-cyclohexylmethoxy-2- (3’-chloroanilino) purine have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
It can be inferred that like other aniline derivatives, it might lead to changes in cellular function .
Action Environment
It has been found that exposure to toxic aromatic pollutants such as 3-chloroaniline can greatly reduce the retention of bacteria capable of degrading aromatic compounds in packed-bed bioreactors .
Eigenschaften
IUPAC Name |
2-(3-chloroanilino)-3,1-benzoxazin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(18)19-14/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMFCABUVISWCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324433 | |
Record name | 2-(3-chloroanilino)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one | |
CAS RN |
81905-03-5 | |
Record name | 2-(3-chloroanilino)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.